molecular formula CH5Cl B10817705 Methane hydrochloride

Methane hydrochloride

カタログ番号 B10817705
分子量: 52.50 g/mol
InChIキー: FBBDOOHMGLLEGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY3298176 (hydrochloride) is a novel dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonist. It is being developed for the treatment of type 2 diabetes mellitus. This compound has shown promising results in clinical trials, demonstrating significant improvements in glycemic control and body weight reduction .

準備方法

Synthetic Routes and Reaction Conditions: LY3298176 is a fatty acid modified peptide designed for once-weekly subcutaneous administration. The synthesis involves the modification of a peptide backbone with a fatty acid moiety to enhance its pharmacokinetic properties. The peptide is synthesized using solid-phase peptide synthesis, followed by conjugation with the fatty acid .

Industrial Production Methods: The industrial production of LY3298176 involves large-scale solid-phase peptide synthesis, purification through high-performance liquid chromatography, and lyophilization to obtain the final product. The process is optimized to ensure high yield and purity of the compound .

化学反応の分析

Types of Reactions: LY3298176 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

LY3298176 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in glucose metabolism and insulin secretion.

    Medicine: Developed as a therapeutic agent for type 2 diabetes mellitus, showing significant improvements in glycemic control and body weight reduction.

    Industry: Potential applications in the development of novel peptide-based therapeutics

作用機序

LY3298176 exerts its effects by activating both glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptors. This dual agonism enhances insulin secretion, reduces glucagon secretion, and slows gastric emptying, leading to improved glycemic control and reduced body weight. The compound acts on pancreatic beta-cells to stimulate insulin secretion in a glucose-dependent manner .

Similar Compounds:

    Dulaglutide: A selective glucagon-like peptide-1 receptor agonist.

    Semaglutide: Another glucagon-like peptide-1 receptor agonist with similar therapeutic effects.

Comparison: LY3298176 is unique due to its dual agonism of both glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptors, which provides superior glycemic control and weight reduction compared to selective glucagon-like peptide-1 receptor agonists like dulaglutide and semaglutide .

特性

分子式

CH5Cl

分子量

52.50 g/mol

IUPAC名

methane;hydrochloride

InChI

InChI=1S/CH4.ClH/h1H4;1H

InChIキー

FBBDOOHMGLLEGJ-UHFFFAOYSA-N

正規SMILES

C.Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。